Physicochemical Properties of 3-Carene: An In-depth Technical Guide
Physicochemical Properties of 3-Carene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) is a bicyclic monoterpene naturally occurring in a variety of plants, notably in pine species, where it can be a major constituent of turpentine (B1165885).[1] Its characteristic sweet, pungent, and woody aroma has led to its use in the fragrance and flavor industries. Beyond its sensory attributes, 3-Carene has garnered significant interest in the scientific and pharmaceutical communities for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and bone-health-promoting activities. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Carene, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.
Chemical Identification and Structure
3-Carene is a chiral molecule and can exist as two enantiomers, (+)-3-Carene and (-)-3-Carene. The information presented in this guide pertains to the racemic mixture unless otherwise specified.
| Identifier | Value |
| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
| CAS Number | 13466-78-9 |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol [2] |
| SMILES | CC1=CCC2C(C1)C2(C)C |
| InChI | InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 |
| InChIKey | BQOFWKZOCNGFEC-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 3-Carene are crucial for its handling, formulation, and understanding its biological activity. These properties are summarized in the tables below.
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sweet, pungent, turpentine-like | [2] |
| Boiling Point | 170-172 °C at 760 mmHg | [1] |
| 168-169 °C at 705 mmHg | ||
| Melting Point | < -20 °C | |
| Density | 0.864 g/mL at 20 °C | |
| 0.857 g/mL at 25 °C | ||
| Refractive Index (n²⁰/D) | 1.472 - 1.474 | |
| Vapor Pressure | 2.1 mmHg at 25 °C | |
| Optical Rotation ([α]²⁰/D) | +15° (neat) for (+)-3-Carene |
Chemical Properties
| Property | Value | Reference |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents | [2] |
| logP (Octanol-Water Partition Coefficient) | 4.37 (experimental) | [2] |
| Flammability | Flammable | [1] |
| Stability | Stable under normal conditions. Air sensitive. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of 3-Carene.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis
Objective: To determine the purity of a 3-Carene sample and identify any impurities.
Methodology:
-
Sample Preparation: Dilute the 3-Carene sample in a suitable solvent (e.g., methanol (B129727) or hexane) to a concentration of approximately 1 µL/mL.[3]
-
Instrumentation: An Agilent 6890 series gas chromatograph coupled to a mass spectrometer detector (or equivalent).[3]
-
GC Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at a rate of 3 °C/min to 240 °C and hold for 5 minutes.[3]
-
Injection Volume: 1 µL with a split ratio of 1:25.[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 2 minutes.[3]
-
-
Data Analysis: Identify 3-Carene and any impurities by comparing their mass spectra with reference spectra in the NIST library and by comparing their retention indices with literature values. Quantify the purity by calculating the peak area percentage.
Determination of Boiling Point
Objective: To experimentally determine the boiling point of 3-Carene.
Methodology (Thiele Tube Method):
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, and a heat source (Bunsen burner or oil bath).
-
Procedure: a. Fill a small test tube with 0.5 mL of 3-Carene. b. Place a capillary tube, with the sealed end up, inside the test tube containing the sample. c. Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. d. Place the assembly in a Thiele tube containing heating oil. e. Gently heat the side arm of the Thiele tube. f. Observe a steady stream of bubbles emerging from the open end of the capillary tube. g. Remove the heat and allow the apparatus to cool slowly. h. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
Measurement of Refractive Index
Objective: To measure the refractive index of a 3-Carene sample.
Methodology (Abbe Refractometer):
-
Apparatus: Abbe refractometer with a sodium lamp (D-line, 589 nm) as the light source, and a temperature-controlled water bath.
-
Procedure: a. Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). b. Ensure the prism surface is clean and dry. c. Apply a few drops of the 3-Carene sample onto the prism. d. Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C). e. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. f. Read the refractive index value from the scale.[5]
Shake-Flask Method for logP Determination
Objective: To experimentally determine the octanol-water partition coefficient (logP) of 3-Carene.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. Use a buffer (e.g., phosphate (B84403) buffer, pH 7.4) for the aqueous phase if determining logD for ionizable compounds.[6][7]
-
Procedure: a. Accurately weigh a small amount of 3-Carene and dissolve it in a known volume of either the pre-saturated n-octanol or water. b. Add a known volume of the other pre-saturated phase to a flask. c. Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning of the 3-Carene between the two phases. d. Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Analysis: a. Carefully separate the two phases. b. Determine the concentration of 3-Carene in each phase using a suitable analytical technique (e.g., GC-MS or UV-Vis spectroscopy).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of 3-Carene in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]
Biological Activity and Signaling Pathways
3-Carene exhibits a range of biological activities, with its anti-inflammatory and antimicrobial properties being of particular interest.
Anti-inflammatory Activity
Terpenes, including 3-Carene, are known to exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation that can be modulated by terpenes.[9][10]
Caption: Putative anti-inflammatory signaling pathway of 3-Carene.
Antimicrobial Activity
3-Carene has demonstrated antimicrobial activity against various bacteria. Its mechanism of action involves the disruption of the bacterial cell membrane integrity. This leads to increased permeability, leakage of intracellular components such as ions and proteins, and ultimately, cell death.
Caption: Proposed antimicrobial mechanism of 3-Carene.
Experimental Workflows
Extraction of 3-Carene from Turpentine Oil
This workflow outlines a general procedure for the isolation of 3-Carene from turpentine oil, which is a complex mixture of terpenes.
Caption: Workflow for the extraction of 3-Carene from turpentine.
Conclusion
This technical guide provides a detailed summary of the physicochemical properties of 3-Carene, offering valuable data for researchers and professionals in drug development and related fields. The outlined experimental protocols serve as a practical resource for the analysis and characterization of this promising natural compound. Furthermore, the visualization of its putative biological pathways and experimental workflows aims to facilitate a deeper understanding of its mechanism of action and practical application. As research into the therapeutic potential of 3-Carene continues, a thorough understanding of its fundamental properties will be indispensable for its effective and safe utilization.
References
- 1. 3-Carene - Wikipedia [en.wikipedia.org]
- 2. 3-Carene | C10H16 | CID 26049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
